N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound is characterized by its unique structural features, which include a piperidine ring and a thieno-pyrimidine moiety. The molecular formula for this compound is , with a molecular weight of approximately .
The compound is primarily sourced from chemical suppliers specializing in research-grade materials. It is classified as a bioactive compound and has potential applications in medicinal chemistry due to its structural characteristics, which may confer biological activity against various targets .
The synthesis of N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds often utilize techniques such as:
These methods require careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity .
The molecular structure of N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can be represented using various structural notations:
InChI=1S/C24H30N4O3S/c1-15(2)9-10-25-22(29)17-7-5-11-28(13-17)24-26-20...This notation provides insight into the connectivity of atoms within the molecule.
CC(C)CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC(=CC=C4)OCThe SMILES representation highlights the arrangement of atoms and functional groups in a linear format.
The structure features a piperidine ring attached to a thieno-pyrimidine core, which is further substituted with a methoxypropyl group and a phenyl group .
N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions typical for compounds containing amide and heterocyclic structures:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
The physical properties of N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of carbonyl groups in the structure .
N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide holds potential applications in:
Further research is necessary to elucidate its full potential and specific applications within pharmaceutical contexts .
This detailed analysis provides insights into the compound's synthesis, structure, reactivity, mechanism of action, properties, and applications in scientific research.
CAS No.: 146897-68-9
CAS No.: 19746-33-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4